prop-2-en-1-yl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROP-2-EN-1-YL 5-(4-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as a bromophenyl group, a prop-2-en-1-yl group, and a carboxylate group. The compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 5-(4-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Fusion with Pyrimidine Ring: The thiazole ring is then fused with a pyrimidine ring through a cyclization reaction involving a suitable precursor such as a β-diketone.
Introduction of Substituents: The bromophenyl group, prop-2-en-1-yl group, and carboxylate group are introduced through various substitution reactions, often involving halogenation, alkylation, and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 5-(4-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield carboxylic acids, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
PROP-2-EN-1-YL 5-(4-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Biological Research: Researchers investigate its effects on various biological pathways and its potential as a tool for studying cellular processes.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 5-(4-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It may inhibit key enzymes involved in disease pathways, such as kinases or proteases.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling.
Interfering with DNA/RNA: It may interact with nucleic acids, disrupting processes such as replication or transcription.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: This compound shares the bromophenyl group and prop-2-en-1-yl group but has an indole ring instead of the thiazolopyrimidine structure.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: This compound also contains a bromophenyl group and exhibits similar biological activities.
Uniqueness
PROP-2-EN-1-YL 5-(4-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its thiazolopyrimidine core, which imparts distinct chemical and biological properties. This structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H17BrN2O3S |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
prop-2-enyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H17BrN2O3S/c1-4-9-24-17(23)14-10(2)20-18-21(16(22)11(3)25-18)15(14)12-5-7-13(19)8-6-12/h4-8,11,15H,1,9H2,2-3H3 |
InChI Key |
VPKFCYCWLNPXJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC=C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.